Spectroscopic Characterization of Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate: A Technical Guide
Spectroscopic Characterization of Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both theoretical understanding and practical insights into the structural elucidation of this class of compounds.
Introduction: The Significance of the Benzisoxazole Scaffold
The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties allow for diverse interactions with biological targets. The title compound, Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate, incorporates key functional groups—an amino group, an ethyl ester, and the benzisoxazole core—that make it a versatile building block for the synthesis of novel therapeutic agents. Accurate and unambiguous structural characterization is paramount in the drug discovery process, ensuring the identity and purity of synthesized molecules. Spectroscopic techniques are the cornerstone of this characterization.
Molecular Structure and Isomerism
It is crucial to distinguish Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate from its isomers, as they can exhibit vastly different chemical and biological properties. The position of the amino group on the benzene ring significantly influences the electronic environment of the entire molecule and, consequently, its spectroscopic signatures.
Caption: Molecular Structure of Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are detailed below. Predictions are generated using advanced algorithms that consider the chemical environment of each nucleus.[1][2]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | d | 1H | H-4 | This proton is adjacent to the isoxazole ring and is expected to be in the most downfield region of the aromatic signals. |
| ~7.2-7.4 | d | 1H | H-7 | This proton is ortho to the isoxazole ring fusion and will show coupling to H-5. |
| ~6.8-7.0 | dd | 1H | H-5 | This proton is coupled to both H-4 and H-7. |
| ~4.4 | q | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |
| ~4.0 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and the peak is often broad. |
| ~1.4 | t | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester will appear as a triplet due to coupling with the methylene protons. |
Causality behind Predicted Shifts: The electron-withdrawing nature of the isoxazole ring and the ester group significantly deshields the protons on the aromatic ring, shifting them downfield. The amino group, being an electron-donating group, will have a shielding effect on the aromatic protons, particularly those ortho and para to it. The predicted values are consistent with data reported for structurally similar compounds like ethyl 3-aminobenzoate.[3][4]
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O (ester) | The carbonyl carbon of the ester is highly deshielded. |
| ~160-165 | C-3 | The carbon of the isoxazole ring attached to the ester group. |
| ~150-155 | C-7a | The carbon at the fusion of the two rings. |
| ~145-150 | C-6 | The carbon bearing the amino group. |
| ~120-130 | Aromatic CH | Chemical shifts for the remaining aromatic carbons. |
| ~110-120 | C-3a | The other carbon at the ring fusion. |
| ~60-65 | -O-CH₂- | The methylene carbon of the ethyl ester. |
| ~14-16 | -CH₃ | The methyl carbon of the ethyl ester. |
Self-Validating System in NMR: The combination of chemical shifts, integration values, and multiplicity in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provides a self-validating dataset for the proposed structure. Any deviation from these predicted values in an experimental spectrum would warrant further investigation.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra for a small molecule like Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: The experiment is typically run on a 400 MHz or higher field NMR spectrometer.[6]
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[5]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities. Correlate the signals in both spectra to the corresponding atoms in the molecule.
Caption: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate are summarized below. Predictions are based on characteristic group frequencies.[7][8]
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400-3300 | Medium | N-H stretch | Primary Amine |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2980-2850 | Medium | C-H stretch | Aliphatic (Ethyl) |
| ~1720 | Strong | C=O stretch | Ester |
| ~1620 | Strong | C=N stretch | Isoxazole |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1250-1000 | Strong | C-O stretch | Ester and Isoxazole |
Causality in IR Absorptions: The presence of strong absorption bands for the ester carbonyl and the isoxazole C=N bond are highly characteristic. The N-H stretching of the primary amine will typically appear as a doublet in the 3400-3300 cm⁻¹ region. The exact positions of these bands can be influenced by conjugation and hydrogen bonding.
Experimental Protocol for IR Spectroscopy
For a solid sample, the following protocol is recommended:
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.[9][10] Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate, Electrospray Ionization (ESI) is a suitable soft ionization technique.[11][12]
Predicted Mass Spectrum Data (ESI-MS):
-
Molecular Ion Peak [M+H]⁺: The expected molecular weight of C₁₀H₁₀N₂O₃ is 206.07 g/mol . In positive ion mode ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at m/z = 207.08.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways.
Caption: Predicted major fragmentation pathways in ESI-MS.
Trustworthiness of Fragmentation Analysis: The predicted fragmentation patterns are based on well-established principles of mass spectrometry.[13] The loss of ethylene from the ethyl ester (via a McLafferty-type rearrangement) and the loss of the ethoxy radical are common fragmentation pathways for ethyl esters. Subsequent loss of carbon monoxide from the acylium ion is also a characteristic fragmentation.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.[14]
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode.
-
Tandem MS (MS/MS): To confirm the fragmentation pathways, perform a tandem MS experiment by isolating the molecular ion peak (m/z 207) and subjecting it to collision-induced dissociation (CID) to generate and analyze the fragment ions.
Conclusion
This technical guide provides a comprehensive spectroscopic characterization of Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate based on predictive methods and analysis of analogous structures. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the structural verification and analysis of this important synthetic intermediate. As a Senior Application Scientist, I emphasize the importance of integrating these spectroscopic techniques to build a cohesive and self-validating structural assignment, which is a critical step in advancing drug discovery and development programs.
References
-
ACD/Labs. (n.d.). NMR Prediction Software. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
YouTube. (2023, December 9). IR Spectra Predicting Tools. Retrieved from [Link]
-
ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Cheminfo. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
ResearchGate. (2025, August 15). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. Retrieved from [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
-
Molecules. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
-
Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
arXiv. (2024, May 9). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
-
University of Victoria. (2019, April 6). Assigning the ESI mass spectra of organometallic and coordination compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]
-
ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]
-
TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Ethyl 3-aminobenzoate. Retrieved from [Link]
-
ACS Publications. (2022, November 22). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]
-
European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some new phenylazo-6-aminouracil. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. NMR Predictor - Documentation [docs.chemaxon.com:443]
- 3. Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum [chemicalbook.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
